Cefdinir Sulfoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

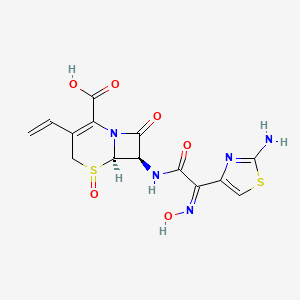

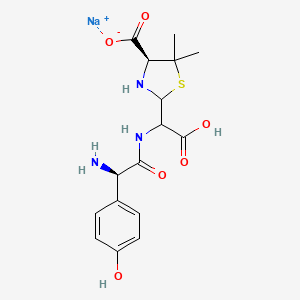

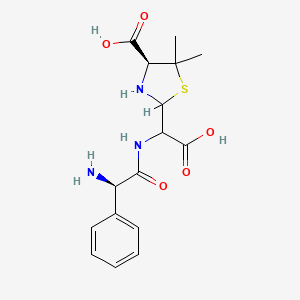

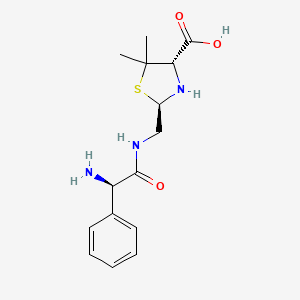

Cefdinir Sulfoxide is a derivative of Cefdinir, which is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is effective for the treatment of common bacterial infections in the ear, sinus, throat, lungs, and skin .

Molecular Structure Analysis

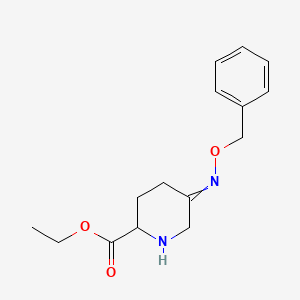

The molecular formula of Cefdinir Sulfoxide is C14H13N5O6S2 . The molecular weight is 411.4 g/mol . The IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Physical And Chemical Properties Analysis

Cefdinir Sulfoxide has a molecular weight of 411.4 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors . The XLogP3-AA is -0.4 .

科学的研究の応用

Transdermal Patch Formulation : Cefdinir has been used in the formulation of transdermal patches using various polymers, indicating its potential for diverse delivery methods (KanabarVishvesh et al., 2015).

Effectiveness in Treating Urinary Tract Infections : A study found Cefdinir to be highly effective against Escherichia coli in urinary tract infections, showcasing its applicability in treating common bacterial infections (Sader et al., 2005).

Spectrophotometric Methods for Determination : Spectrophotometric methods have been developed for determining Cefdinir in pharmaceutical formulations, underscoring its importance in quality control processes (Gouda et al., 2012).

Oral Cephalosporin for Respiratory and Skin Infections : Its efficacy in treating respiratory tract infections and skin infections is well-documented, making it a valuable drug in managing these conditions (Sader & Jones, 2007).

Enhanced Dissolution Rate and Antibacterial Activity : Nanographene oxide has been used to enhance the dissolution rate and antibacterial activity of Cefdinir, suggesting its potential in nanomedicine applications (Bali et al., 2021).

Bioavailability Improvement through Cyclodextrin Complexes : Cyclodextrin complexes have been used to enhance the bioavailability of Cefdinir, indicating its potential for improved therapeutic efficacy (Morina et al., 2020).

Clinical and Bacteriological Efficacy in Various Infections : Its clinical and bacteriological efficacy in treating a range of mild-to-moderate infections has been confirmed, highlighting its broad-spectrum effectiveness (Perry & Scott, 2004).

Nanosuspension for Improved Oral Bioavailability : Development of Cefdinir nanosuspensions has been explored to improve its oral bioavailability, suggesting advancements in drug delivery systems (Sawant et al., 2016).

Voltammetric and Computational Approaches for Determination : Voltammetric studies and computational approaches have been used for the determination of Cefdinir, indicating its significance in analytical chemistry (Taşdemir, 2014).

Renal Transport Mechanisms : Studies on renal transport mechanisms of Cefdinir highlight its pharmacokinetic properties, important for understanding its behavior in the body (Lepsy et al., 2003).

Safety And Hazards

Cefdinir, the parent compound of Cefdinir Sulfoxide, is generally well tolerated with minimal adverse effects. The most common adverse effect is gastrointestinal disturbances, such as diarrhea and nausea . In case of an overdose, symptoms may include nausea, vomiting, epigastric distress, diarrhea, and convulsions .

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYIMCVRWITTJO-VDXAKPFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefdinir Sulfoxide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)